molecular formula C17H25NO B4433366 N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

カタログ番号 B4433366
分子量: 259.4 g/mol
InChIキー: LJBCNRWTWQHPEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. It was first approved by the US Food and Drug Administration (FDA) in 2004 and has since become widely used in clinical practice.

作用機序

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels, leading to a decrease in calcium influx. This results in a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline. The reduction in neurotransmitter release is thought to be responsible for the analgesic, anxiolytic, and anticonvulsant effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, substance P, and noradrenaline. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been shown to reduce the excitability of neurons, which is thought to be responsible for its anticonvulsant effects.

実験室実験の利点と制限

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is also widely available and can be easily obtained. However, there are some limitations to using N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in lab experiments. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide can have off-target effects, which can complicate data interpretation.

将来の方向性

There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide. One area of interest is the use of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide in combination with other medications to enhance its therapeutic effects. Another area of interest is the development of more potent and selective alpha-2-delta ligands. Additionally, there is a need for more research on the long-term effects of N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide use, particularly in patients with chronic pain or epilepsy.
Conclusion:
In conclusion, N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide is a medication that has been extensively studied in both preclinical and clinical settings. It has a well-established mechanism of action and has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide, which could lead to the development of more effective treatments for a variety of conditions.

科学的研究の応用

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has been extensively studied in both preclinical and clinical settings. It has been shown to be effective in treating neuropathic pain, epilepsy, generalized anxiety disorder, and fibromyalgia. N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide has also been studied for its potential use in treating other conditions such as restless leg syndrome, alcohol withdrawal syndrome, and postoperative pain.

特性

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBCNRWTWQHPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。